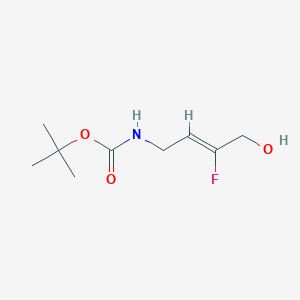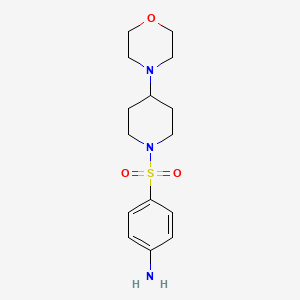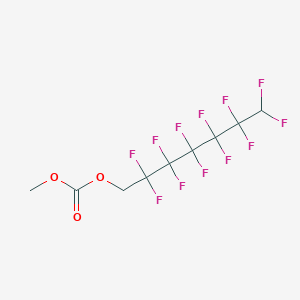
(Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a fluorinated hydroxybutenyl chain. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate typically involves the following steps:
Formation of the Fluorinated Hydroxybutenyl Chain: This can be achieved through a series of reactions starting from a suitable precursor, such as a fluorinated aldehyde or ketone, followed by reduction and hydroxylation.
Introduction of the Carbamate Group: The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or other hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Explored as a potential lead compound or prodrug in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate: Without the (Z)-configuration.
tert-Butyl (3-chloro-4-hydroxybut-2-en-1-yl)carbamate: With a chlorine atom instead of fluorine.
tert-Butyl (3-fluoro-4-hydroxybut-2-en-1-yl)carbamate: With different substituents on the butenyl chain.
Uniqueness
The (Z)-configuration and the presence of the fluorine atom may confer unique properties, such as increased stability, specific biological activity, or altered reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H16FNO3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-3-fluoro-4-hydroxybut-2-enyl]carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)/b7-4- |
InChI Key |
DVEMVHCJYUKOPX-DAXSKMNVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C(/CO)\F |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)
![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)
![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)

![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
